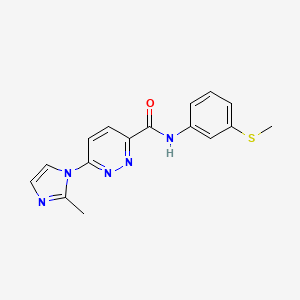
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression and cell differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent anti-cancer activity, as well as potential neuroprotective effects in the treatment of Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated in pre-clinical studies.
Direcciones Futuras
There are several future directions for the research on 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. Another direction is to evaluate its toxicity and safety profile in pre-clinical studies. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to facilitate its use in drug discovery and development.
Métodos De Síntesis
The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide involves a multi-step process that includes the reaction of 2-methyl-1H-imidazole with 3-bromoanisole, followed by the reaction with potassium carbonate and 2-chloropyridazine. The final step involves the reaction of the intermediate product with 3-(methylthio)benzoic acid.
Aplicaciones Científicas De Investigación
The chemical compound 6-(2-methyl-1H-imidazol-1-yl)-N-(3-(methylthio)phenyl)pyridazine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(3-methylsulfanylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-17-8-9-21(11)15-7-6-14(19-20-15)16(22)18-12-4-3-5-13(10-12)23-2/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMKEXCMKRMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)
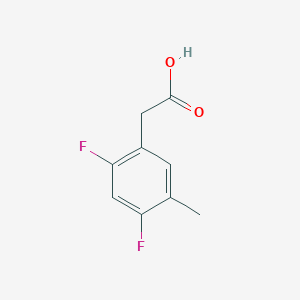
![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)
![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)
![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
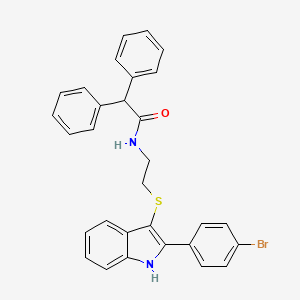
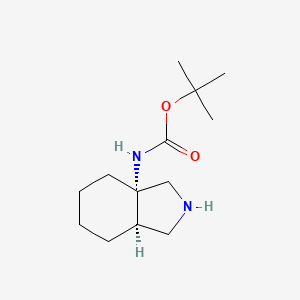

![2-[[1-(4-Methoxypyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2916649.png)
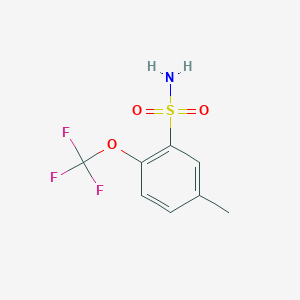


![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)
![(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2916657.png)